Pivalic acid-d9

Description

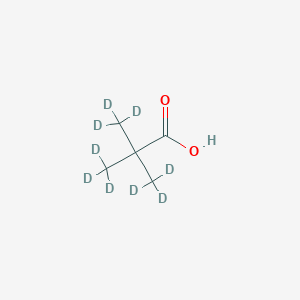

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGYQRQAERSCNH-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Trimethyl-D9-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is the deuterated isotopologue of trimethylacetic acid (pivalic acid). This stable, non-radioactive labeled compound serves as a valuable tool in pharmaceutical research and development, primarily in the fields of drug metabolism and pharmacokinetics (DMPK). The substitution of hydrogen atoms with deuterium, a heavier isotope, imparts a greater stability to the C-D bond compared to the C-H bond. This "kinetic isotope effect" can significantly alter the metabolic fate of a molecule, making Trimethyl-D9-Acetic Acid an important internal standard in analytical studies and a building block for creating more metabolically robust drug candidates.[1]

This technical guide provides a comprehensive overview of Trimethyl-D9-Acetic Acid, including its chemical properties, synthesis, analytical characterization, and its application in metabolic stability studies. Detailed experimental protocols and data are presented to assist researchers in utilizing this compound in their own studies.

Chemical and Physical Properties

The fundamental properties of Trimethyl-D9-Acetic Acid are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid | [2][3] |

| Synonyms | This compound, Trimethyl-d9-acetic acid | [2][3] |

| CAS Number | 42983-07-3 | [2][4] |

| Molecular Formula | C₅HD₉O₂ | [4] |

| Molecular Weight | 111.19 g/mol | [3] |

| Monoisotopic Mass | 111.124570271 Da | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in organic solvents | [4] |

| Storage Temperature | Room temperature, protected from light and moisture | [5] |

Synthesis of Trimethyl-D9-Acetic Acid

While several methods exist for the deuteration of carboxylic acids, a common and effective approach for the synthesis of Trimethyl-D9-Acetic Acid is through a Grignard reaction using a deuterated starting material. This method ensures a high level of deuterium incorporation.

Proposed Synthesis Protocol: Grignard Reaction

This protocol is based on the established Grignard reaction for the synthesis of pivalic acid, adapted for the use of a deuterated precursor.[6]

Reaction Scheme:

Materials:

-

tert-Butyl-d9 chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (for workup)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of tert-butyl-d9 chloride in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed, forming the tert-butyl-d9-magnesium chloride (Grignard reagent).

-

Carboxylation: The Grignard reagent solution is cooled in an ice bath and then slowly poured over crushed dry ice with vigorous stirring. The dry ice provides the carboxyl group.

-

Acidic Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is then slowly added to protonate the carboxylate salt and dissolve the magnesium salts.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude Trimethyl-D9-Acetic Acid can be further purified by distillation or recrystallization.

Analytical Characterization

The identity and purity of synthesized Trimethyl-D9-Acetic Acid are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

-

¹H NMR: In the proton NMR spectrum of fully deuterated Trimethyl-D9-Acetic Acid, the characteristic singlet of the nine equivalent protons of the tert-butyl group in pivalic acid (typically around 1.2 ppm) will be absent. A broad singlet corresponding to the acidic proton of the carboxyl group will be observed, typically in the range of 10-12 ppm, which will be exchangeable with D₂O.

-

¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the carbon skeleton. For Trimethyl-D9-Acetic Acid, one would expect to see a signal for the quaternary carbon and a signal for the carboxyl carbon. The methyl carbon signals would appear as multiplets due to coupling with deuterium.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile organic compounds like Trimethyl-D9-Acetic Acid.

Experimental Protocol: GC-MS Analysis of Trimethyl-D9-Acetic Acid

-

Derivatization: To increase volatility, the carboxylic acid is often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-polymethylsiloxane column).[8] The oven temperature is programmed to achieve optimal separation from other components.[8]

-

Mass Spectrometry Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrum of the derivatized Trimethyl-D9-Acetic Acid will show a molecular ion peak corresponding to the deuterated derivative, which will be 9 mass units higher than its non-deuterated counterpart. The fragmentation pattern can also be used for structural confirmation.

Application in Metabolic Stability Studies

A primary application of Trimethyl-D9-Acetic Acid is in drug metabolism studies, where it can be used as an internal standard or as a building block to create deuterated drug candidates with potentially improved metabolic stability.

The Kinetic Isotope Effect and Metabolic Stability

The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions where the cleavage of a C-H bond is the rate-determining step.[9] This is because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can lead to a reduced rate of metabolism, a longer biological half-life, and altered pharmacokinetic profiles of drugs.[9]

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Experimental Workflow: In Vitro Metabolic Stability Assay

Quantitative Data Presentation

The following table presents representative data from a comparative in vitro metabolic stability study of a hypothetical compound and its deuterated analog in rat and human liver microsomes. This data illustrates the potential impact of deuteration on metabolic clearance and half-life. The values are based on a similar study on enzalutamide and its deuterated analog.[9]

| Compound | Species | Intrinsic Clearance (CLint) (μL/min/mg protein) | Half-life (t½) (min) |

| Non-deuterated Analog | Rat | 55.4 | 12.5 |

| Deuterated Analog | Rat | 27.9 | 24.8 |

| Non-deuterated Analog | Human | 15.8 | 43.9 |

| Deuterated Analog | Human | 4.3 | 161.2 |

Potential Biological Activity and Signaling Pathways

While Trimethyl-D9-Acetic Acid itself is primarily used as a research tool, its non-deuterated counterpart, pivalic acid, and other short-chain fatty acids can exhibit biological activity. For instance, some short-chain fatty acids are known to modulate cellular signaling pathways. Although specific signaling pathway interactions for Trimethyl-D9-Acetic Acid have not been extensively documented, we can extrapolate from related compounds. For example, alpha-lipoic acid, another carboxylic acid, has been shown to activate the PI3-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where a small molecule carboxylic acid could activate a signaling cascade, such as the PI3-kinase/Akt pathway, leading to downstream cellular effects.

Conclusion

Trimethyl-D9-Acetic Acid is a powerful tool for researchers in drug discovery and development. Its primary utility lies in its application as an internal standard for quantitative bioanalysis and as a synthetic precursor for creating deuterated drug candidates with potentially enhanced metabolic stability. Understanding the principles of the kinetic isotope effect and having access to robust experimental protocols for its synthesis, analysis, and application are crucial for leveraging the full potential of this deuterated compound. This guide has provided a foundational overview to support such research endeavors. Further investigation into the specific biological effects of Trimethyl-D9-Acetic Acid may reveal additional applications in the future.

References

- 1. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 42983-07-3 | LGC Standards [lgcstandards.com]

- 3. Trimethyl-D9-Acetic Acid | C5H10O2 | CID 23423104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 42983-07-3,TRIMETHYL-D9-ACETIC ACID | lookchem [lookchem.com]

- 5. beckman.com [beckman.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0041992) [hmdb.ca]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-lipoic acid activates eNOS through activation of PI3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethyl-D9-Acetic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Trimethyl-D9-Acetic Acid. This deuterated analog of pivalic acid is a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Core Chemical Properties

| Property | Value (Trimethyl-D9-Acetic Acid) | Value (Pivalic Acid - for reference) |

| Molecular Formula | C₅HD₉O₂[1] | C₅H₁₀O₂ |

| Molecular Weight | 111.19 g/mol [1][2][3] | 102.13 g/mol [4] |

| Melting Point | N/A | 32-35 °C[5] |

| Boiling Point | N/A | 163-164 °C[5] |

| Water Solubility | N/A | 25 g/L (at 20 °C)[3][5] |

| Appearance | White crystalline solid[1] | Colorless crystalline solid[4][6] |

| Synonyms | Pivalic acid-d9, 2,2-bis(methyl-d3)propanoic-3,3,3-d3 acid[1] | Trimethylacetic acid, 2,2-Dimethylpropanoic acid[4][6] |

Experimental Protocols: Kinetic Isotope Effect Studies

Trimethyl-D9-Acetic Acid is a valuable tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The difference in mass between protium (¹H) and deuterium (²H or D) can lead to different reaction rates when a C-H bond is cleaved in the rate-determining step.

General Methodology for a Competitive KIE Experiment

This protocol outlines a general procedure for determining the KIE in a reaction involving the cleavage of a C-H bond at the trimethyl group.

1. Materials:

- Trimethylacetic acid (non-deuterated)

- Trimethyl-D9-Acetic Acid

- Reactants and solvent for the specific reaction under investigation

- Internal standard for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis

- Quenching solution (e.g., a suitable acid or base)

2. Reaction Setup:

- In a reaction vessel, combine equimolar amounts of trimethylacetic acid and Trimethyl-D9-Acetic Acid.

- Add the other necessary reactants and the solvent.

- Initiate the reaction (e.g., by adding a catalyst or by heating).

3. Reaction Monitoring and Quenching:

- Allow the reaction to proceed to a low conversion (typically <10%) to ensure the initial ratio of reactants does not significantly change.

- Quench the reaction to stop it at a specific time point.

4. Sample Preparation for Analysis:

- Extract the unreacted starting materials and the product from the reaction mixture.

- Prepare a sample for analysis by GC-MS or LC-MS by dissolving a known amount of the extracted material in a suitable solvent and adding a known amount of an internal standard.

5. Analysis:

- Inject the sample into the GC-MS or LC-MS.

- Determine the ratio of the non-deuterated product to the deuterated product.

- Determine the ratio of the unreacted non-deuterated starting material to the unreacted deuterated starting material.

6. Calculation of the Kinetic Isotope Effect:

- The KIE is calculated using the following equation: KIE = ln(1 - f) / ln(1 - f * (Rp/Rs)) Where:

- f = fractional conversion of the reaction

- Rp = ratio of deuterated to non-deuterated product

- Rs = initial ratio of deuterated to non-deuterated starting material

A KIE value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction.

Biological Significance: Pivalic Acid Metabolism

While direct involvement of Trimethyl-D9-Acetic Acid in specific signaling pathways is not documented, its non-deuterated analog, pivalic acid, is known to be metabolized by certain bacteria. Pivalic acid can serve as a starter unit in the biosynthesis of fatty acids and some antibiotics.[7][8] This metabolic pathway is of interest to researchers studying bacterial physiology and antibiotic production.

In some bacteria, pivalic acid is activated to pivaloyl-CoA, which can then be used by the fatty acid synthesis machinery. This leads to the production of fatty acids with a terminal tert-butyl group.

Applications in Drug Development

The use of deuterated compounds like Trimethyl-D9-Acetic Acid is a growing strategy in drug development. The "deuterium effect" can alter the metabolism of a drug, often leading to a longer half-life and improved pharmacokinetic profile. By replacing specific hydrogen atoms with deuterium at sites of metabolic attack, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolic breakdown by cytochrome P450 enzymes.

References

- 1. pivalic acid [chemister.ru]

- 2. Pivalic Acid Pathway [eawag-bbd.ethz.ch]

- 3. Pivalic acid | CAS#:75-98-9 | Chemsrc [chemsrc.com]

- 4. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 75-98-9 CAS MSDS (Pivalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Pivalic acid acts as a starter unit in a fatty acid and antibiotic biosynthetic pathway in Alicyclobacillus, Rhodococcus and Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isotopic Labeling with Deuterium for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a pivotal technique in pharmaceutical sciences. By strategically replacing hydrogen atoms with deuterium in a molecule, researchers can subtly alter its physicochemical properties, leading to significant improvements in a drug's metabolic profile, safety, and efficacy. This guide provides a comprehensive overview of the core principles of deuterium labeling, detailed experimental methodologies, and its profound impact on drug discovery and development.

Core Principles of Deuterium Isotopic Labeling

Deuterium possesses an additional neutron compared to protium (the common isotope of hydrogen), effectively doubling its mass. This mass difference is the foundation of the Kinetic Isotope Effect (KIE) , the primary principle underpinning the utility of deuterium in drug development. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2][3][4][5]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[6] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to several desirable outcomes:

-

Increased drug exposure: A slower rate of metabolism can lead to a longer drug half-life and increased area under the concentration-time curve (AUC).[1][7][8][9]

-

Reduced formation of toxic metabolites: By slowing the metabolism at a specific site, the formation of potentially toxic metabolites can be minimized.[10]

-

Altered metabolic pathways: Deuteration can lead to "metabolic switching," where the metabolic burden is shifted to other, potentially less problematic, pathways.[6]

-

Improved safety and tolerability: A more predictable metabolic profile and reduced peak plasma concentrations (Cmax) can lead to a better safety profile and improved patient tolerability.[3][7]

Applications in Drug Discovery and Development

The strategic application of deuterium labeling has led to the development of several approved drugs with improved therapeutic profiles. A notable example is deutetrabenazine , a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[3][7][8][9] Deuteration of tetrabenazine significantly reduces its metabolism, allowing for lower and less frequent dosing, which in turn reduces the incidence of adverse effects.[7][11]

Another example is deucravacitinib , a novel, deuterated, oral, selective tyrosine kinase 2 (TYK2) inhibitor. In this case, deuteration was used to enhance the selectivity of the molecule and improve its pharmacokinetic properties.

Deuterium labeling is also a valuable tool in preclinical and clinical studies for:

-

Tracer studies: Deuterated compounds are used as non-radioactive tracers to elucidate metabolic pathways and quantify drug absorption, distribution, metabolism, and excretion (ADME).[12]

-

Internal standards: Deuterated analogs of a drug are the gold standard for internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), as they have nearly identical chemical properties and extraction recovery but are easily distinguishable by mass.[12][13]

Data Presentation: Comparative Pharmacokinetic Data

The following tables summarize the impact of deuteration on the pharmacokinetic parameters of several drugs.

| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |

| Tetrabenazine | Half-life (active metabolites) | 4.8 hours | 8.6 hours | 1.8 | [9] |

| AUC (active metabolites) | 261 ng·hr/mL | 542 ng·hr/mL | 2.1 | [9] | |

| Cmax (active metabolites) | 61.6 ng/mL | 74.6 ng/mL | 1.2 | [9] | |

| Enzalutamide | AUC (in rats) | - | - | ~2-fold increase | [1] |

| Cmax (in rats) | - | - | 35% increase | [1] | |

| In vitro CLint (human liver microsomes) | - | - | 72.9% lower | [1] | |

| Ivacaftor | Half-life (in humans) | - | 15.9 hours | - | [14] |

| In vitro KIE (V/K) | - | 2.2 | - | [14] | |

| Methadone | AUC (in mice) | - | - | 5.7-fold increase | [15] |

| Cmax (in mice) | - | - | 4.4-fold increase | [15] | |

| Clearance (in mice) | 4.7 L/h/kg | 0.9 L/h/kg | 5.2-fold decrease | [15] |

AUC: Area under the curve; Cmax: Maximum plasma concentration; CLint: Intrinsic clearance; KIE: Kinetic Isotope Effect.

Experimental Protocols

Deuterium Labeling of Small Molecules

There are several methods for introducing deuterium into small molecules. The choice of method depends on the desired site of deuteration, the stability of the molecule, and the availability of starting materials.

a) Catalytic Hydrogen-Deuterium Exchange

This method is suitable for introducing deuterium at C-H bonds that are activated, for example, by being adjacent to a carbonyl group or an aromatic ring.

-

General Procedure:

-

Dissolve the substrate in a suitable solvent (e.g., D₂O, methanol-d₄, or a mixture).[16][17]

-

Add a catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or a homogeneous catalyst like Crabtree's catalyst.[16][17]

-

If using a heterogeneous catalyst, the reaction mixture is often stirred under an atmosphere of deuterium gas (D₂). For some protocols, D₂ gas is generated in situ from D₂O.[16]

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by LC-MS or NMR.

-

Upon completion, the catalyst is filtered off (for heterogeneous catalysts), and the solvent is removed under reduced pressure.

-

The product is purified by standard techniques such as chromatography.

-

b) Use of Deuterated Reagents

This approach involves using a deuterated version of a standard chemical reagent to introduce deuterium at a specific position.

-

Example: Reduction of a Ketone to a Deuterated Alcohol

-

Dissolve the ketone in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add a solution of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a proton source (e.g., water or a mild acid).

-

Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the deuterated alcohol by chromatography.

-

Analysis of Deuterated Compounds

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the site and extent of deuterium incorporation.

-

¹H NMR: In a proton NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity.

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a signal at a chemical shift similar to that of the corresponding proton.[18][19] This is particularly useful for quantifying the level of deuteration at each site.[4]

-

Sample Preparation:

-

Dissolve 5-25 mg of the deuterated compound in approximately 0.6 mL of a suitable non-deuterated solvent for ²H NMR, or a deuterated solvent for ¹H NMR.[4][19]

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.

-

For quantitative ²H NMR, a known amount of an internal standard may be added.

-

-

Typical ²H NMR Experimental Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse sequence: Simple pulse-acquire

-

Relaxation delay: Sufficiently long to allow for full relaxation of the deuterium nuclei (typically 1-2 seconds).[4]

-

Number of scans: Dependent on the concentration of the sample and the desired signal-to-noise ratio.

-

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify its isotopic purity.

-

General LC-MS/MS Protocol for Quantification:

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used for small molecule analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is most common for drug molecules.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

MRM Transitions: A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. At least two transitions are typically monitored for confirmation.

-

-

Sample Preparation:

-

Protein precipitation: For plasma or serum samples, proteins are precipitated by adding a water-miscible organic solvent like acetonitrile or methanol, often containing the deuterated internal standard.

-

Liquid-liquid extraction or solid-phase extraction can also be used for sample cleanup.

-

The supernatant or the extracted sample is then injected into the LC-MS/MS system.[20][21][22][23]

-

-

Visualizations

Caption: The Kinetic Isotope Effect slows C-D bond cleavage.

References

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medkoo.com [medkoo.com]

- 6. bioscientia.de [bioscientia.de]

- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. bioagilytix.com [bioagilytix.com]

Trimethyl-D9-Acetic Acid: A Technical Guide for Researchers

CAS Number: 42983-07-3

This technical guide provides an in-depth overview of Trimethyl-D9-Acetic Acid (CAS Number: 42983-07-3), a deuterated analog of pivalic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows. This document covers the physicochemical properties, synthesis, applications, and safety considerations of Trimethyl-D9-Acetic Acid, with a focus on its role as an internal standard in mass spectrometry-based analyses.

Physicochemical Properties

Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9 or 2,2-bis(methyl-d3)propanoic-3,3,3-d3 acid, is a saturated fatty acid where nine hydrogen atoms have been replaced by deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart, pivalic acid, and other structurally similar analytes.[2]

Table 1: Physicochemical Data of Trimethyl-D9-Acetic Acid

| Property | Value | Source |

| CAS Number | 42983-07-3 | [1] |

| Molecular Formula | C₅HD₉O₂ | [1] |

| Molecular Weight | 111.19 g/mol | [1] |

| IUPAC Name | 2,2-bis(trideuteriomethyl)propanoic-3,3,3-d3 acid | [1] |

| Synonyms | This compound, Trimethyl-d9-acetic acid | [1][2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in organic solvents | [3] |

Synthesis

The synthesis of Trimethyl-D9-Acetic Acid typically involves the use of a deuterated precursor. A common synthetic route is analogous to the Grignard reaction used for the production of pivalic acid. This process involves the reaction of a deuterated Grignard reagent with carbon dioxide.

A plausible synthesis workflow is outlined below:

Applications in Research

The primary application of Trimethyl-D9-Acetic Acid is as an internal standard in quantitative mass spectrometry (MS) and chromatography-mass spectrometry (LC-MS, GC-MS) analyses. Its chemical properties are nearly identical to the endogenous, non-labeled pivalic acid, but it has a distinct, higher mass. This allows it to be added to a sample at a known concentration to account for variations in sample preparation, injection volume, and instrument response.

The use of a stable isotope-labeled internal standard like Trimethyl-D9-Acetic Acid is considered the gold standard for quantitative bioanalysis due to its ability to mimic the analyte's behavior throughout the analytical process, leading to high accuracy and precision.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

The following is a representative protocol for the use of Trimethyl-D9-Acetic Acid as an internal standard for the quantification of a target analyte (e.g., pivalic acid) in a biological matrix.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (e.g., pivalic acid) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of Trimethyl-D9-Acetic Acid in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of the Trimethyl-D9-Acetic Acid internal standard solution to all calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibration standard, QC sample, and study sample, add 300 µL of the internal standard spiking solution in a precipitating solvent (e.g., acetonitrile).

-

Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

4. LC-MS Analysis:

-

Inject an aliquot of the prepared supernatant onto the LC-MS system.

-

Perform chromatographic separation using a suitable column and mobile phase gradient.

-

Detect the analyte and the internal standard using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and Trimethyl-D9-Acetic Acid.

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Table 2: General Safety Information (based on Pivalic Acid)

| Hazard | Precaution |

| Health Hazards | Causes skin irritation and serious eye damage. May cause respiratory irritation. |

| Fire Hazards | Flammable solid. |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Disclaimer: This safety information is based on the non-deuterated form of the compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and follow good laboratory practices.

References

An In-depth Technical Guide to the Physical Characteristics of Trimethyl-D9-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is a deuterated isotopologue of trimethylacetic acid (pivalic acid). Its chemical formula is C₅HD₉O₂ with a molecular weight of approximately 111.19 g/mol .[1][2] The strategic replacement of hydrogen with deuterium atoms provides a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses. This technical guide provides a summary of the available physical characteristics of Trimethyl-D9-Acetic Acid, outlines general experimental protocols for their determination, and presents a relevant biochemical pathway for its non-deuterated analogue.

Data Presentation: Physical Characteristics

For context and as a point of reference, the physical properties of its non-deuterated counterpart, trimethylacetic acid (pivalic acid), are provided below. It is important to note that deuteration can slightly alter physical properties such as boiling point and density.

| Property | Trimethyl-D9-Acetic Acid (C₅HD₉O₂) | Trimethylacetic Acid (C₅H₁₀O₂) (for reference) |

| Molecular Weight | 111.19 g/mol [1][2] | 102.13 g/mol |

| Molecular Formula | C₅HD₉O₂[1][2] | C₅H₁₀O₂ |

| Melting Point | Not Available | 33-36 °C |

| Boiling Point | Not Available | 163-164 °C |

| Density | Not Available | 0.905 g/mL at 25 °C |

| Appearance | White crystalline solid[1] | Colorless crystalline solid |

| Solubility | Soluble in organic solvents[1] | Soluble in water, ethanol, and diethyl ether |

Experimental Protocols

Due to the lack of specific experimental data for Trimethyl-D9-Acetic Acid, the following are generalized protocols for the determination of key physical properties of carboxylic acids. These can be adapted by researchers for the specific analysis of Trimethyl-D9-Acetic Acid.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid Trimethyl-D9-Acetic Acid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Ensure the Trimethyl-D9-Acetic Acid sample is pure and dry. If necessary, pulverize a small amount of the crystalline solid using a mortar and pestle to obtain a fine powder.

-

Pack the capillary tube by pressing the open end into the powdered sample. The sample should be compacted to a height of 2-3 mm at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[3][4]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating (5-10 °C/minute) can be performed to determine a rough range.[5]

-

For an accurate determination, start heating at a slow, controlled rate (1-2 °C/minute) when the temperature is about 15-20 °C below the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[3][6]

-

Repeat the measurement with a fresh sample and capillary tube to ensure accuracy.

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of liquid Trimethyl-D9-Acetic Acid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Heating oil (e.g., mineral oil)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Place a small amount (0.5-1 mL) of liquid Trimethyl-D9-Acetic Acid into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[7]

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube filled with heating oil, making sure the sample is below the oil level.[7]

-

Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9]

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of Trimethyl-D9-Acetic Acid.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully adjust the water level to the calibration mark on the pycnometer, dry the outside, and record its mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with Trimethyl-D9-Acetic Acid and allow it to equilibrate in the constant temperature water bath.

-

Adjust the liquid level to the calibration mark, dry the exterior, and record its mass (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Mandatory Visualization: Pivalic Acid in Fatty Acid Biosynthesis

While no specific signaling pathways involving Trimethyl-D9-Acetic Acid have been documented, its non-deuterated analogue, pivalic acid, has been shown to act as a starter unit in the fatty acid and antibiotic biosynthetic pathways in certain bacteria, such as Alicyclobacillus, Rhodococcus, and Streptomyces.[10] The following diagram illustrates the proposed incorporation of pivalic acid into fatty acid synthesis.

Caption: Proposed metabolic pathway of pivalic acid incorporation into branched-chain fatty acids.

References

- 1. Cas 42983-07-3,TRIMETHYL-D9-ACETIC ACID | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. web.mit.edu [web.mit.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Pivalic acid acts as a starter unit in a fatty acid and antibiotic biosynthetic pathway in Alicyclobacillus, Rhodococcus and Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This strategic isotopic substitution can significantly alter a compound's metabolic fate, often leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. However, these same alterations in chemical properties necessitate a thorough understanding of their safe handling, storage, and disposal. This in-depth technical guide provides a comprehensive overview of the core safety principles and handling guidelines for deuterated compounds, intended to equip researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with these valuable molecules.

General Safety and Handling Precautions

While deuterated compounds are not radioactive, their altered physical and chemical properties, primarily due to the kinetic isotope effect (KIE), warrant specific safety considerations. The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates and altered metabolic pathways[1][2].

Key Handling Principles:

-

Inert Atmosphere: Many deuterated solvents are hygroscopic and readily absorb atmospheric moisture. This can lead to isotopic dilution and compromise the integrity of the compound. Therefore, it is crucial to handle these compounds under a dry, inert atmosphere, such as dry nitrogen or argon[3].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For volatile compounds or when working with deuterium gas, a well-ventilated area or a fume hood is essential[4].

-

Avoid Inhalation and Ingestion: As with any chemical, avoid inhalation of vapors and direct contact with skin. In case of accidental exposure, move to fresh air and seek medical attention if symptoms arise[4].

-

Review Safety Data Sheets (SDS): Before working with any deuterated compound, thoroughly review its specific Safety Data Sheet (SDS). The SDS provides detailed information on physical and chemical properties, hazards, first-aid measures, and handling and storage instructions.

Storage of Deuterated Compounds

Proper storage is critical to maintain the isotopic purity and chemical stability of deuterated compounds.

-

Anhydrous Conditions: To prevent moisture absorption, store deuterated compounds in tightly sealed containers. For particularly hygroscopic solvents, consider using ampoules for single-use applications to minimize exposure to the atmosphere[3].

-

Temperature Control: Certain deuterated compounds are sensitive to heat and light. For example, deuterated chloroform (CDCl₃) should be stored in a refrigerator to minimize decomposition[3]. Always check the SDS for specific storage temperature recommendations.

-

Light Protection: Some deuterated compounds are light-sensitive. Store these in amber-colored bottles or in a dark place to prevent degradation.

The Kinetic Isotope Effect and Its Implications for Safety

The primary difference in the chemical behavior of deuterated compounds compared to their non-deuterated (protium) counterparts stems from the Kinetic Isotope Effect (KIE) . The greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond. This means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction[2][5].

This effect has significant implications in drug metabolism, particularly in reactions catalyzed by the Cytochrome P450 (CYP450) family of enzymes , which are responsible for the oxidative metabolism of a vast number of drugs[6][7]. By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be slowed down. This can lead to:

-

Increased drug half-life and exposure.

-

Reduced formation of potentially toxic metabolites.

-

Altered metabolic pathways, sometimes leading to "metabolic switching" where the body utilizes an alternative metabolic route.

From a safety perspective, a slower metabolism can be beneficial by reducing the burden of toxic metabolites. However, it is also crucial to characterize the full metabolic profile of a deuterated drug to identify any new or unexpected metabolites that may have their own toxicological implications.

Data Presentation: Physical Properties of Deuterated vs. Non-Deuterated Compounds

The substitution of hydrogen with deuterium leads to slight but measurable differences in the physical properties of molecules. These differences are important for handling, storage, and experimental design.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| Water | H₂O | 18.02 | 100.0 | 0.0 | 0.998 |

| Deuterium Oxide | D₂O | 20.03 | 101.4 | 3.8 | 1.107 |

| Chloroform | CHCl₃ | 119.38 | 61.2 | -63.5 | 1.489 |

| Chloroform-d | CDCl₃ | 120.38 | 61.2 | -64.0 | 1.500 |

| Acetone | C₃H₆O | 58.08 | 56.0 | -94.9 | 0.791 |

| Acetone-d₆ | C₃D₆O | 64.12 | 55.5 | -94.0 | 0.872 |

| Benzene | C₆H₆ | 78.11 | 80.1 | 5.5 | 0.877 |

| Benzene-d₆ | C₆D₆ | 84.15 | 79.1 | 6.8 | 0.947 |

| Methanol | CH₄O | 32.04 | 64.7 | -97.6 | 0.792 |

| Methanol-d₄ | CD₄O | 36.07 | 65.0 | -98.0 | 0.888 |

| Dimethyl sulfoxide | C₂H₆OS | 78.13 | 189.0 | 18.5 | 1.100 |

| Dimethyl sulfoxide-d₆ | C₂D₆OS | 84.17 | 189.0 | 20.2 | 1.190 |

Note: Physical properties can vary slightly depending on the source and purity.

Experimental Protocols

Determination of Kinetic Isotope Effect (KIE) by Mass Spectrometry

This protocol provides a general framework for determining the intermolecular KIE of a deuterated compound compared to its non-deuterated analog in an in vitro metabolic assay.

Objective: To quantify the difference in the rate of metabolism between a deuterated drug and its non-deuterated counterpart.

Materials:

-

Deuterated and non-deuterated drug standards of known concentration.

-

Human liver microsomes (or other appropriate metabolic system).

-

NADPH regenerating system.

-

Phosphate buffer.

-

Quenching solution (e.g., cold acetonitrile with an internal standard).

-

LC-MS/MS system.

Methodology:

-

Incubation:

-

Prepare separate incubation mixtures for the deuterated and non-deuterated compounds in phosphate buffer.

-

Add human liver microsomes to each mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a known concentration of an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

-

Inject the samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Develop a sensitive and specific LC-MS/MS method to quantify the parent drug (deuterated and non-deuterated) and its primary metabolite(s).

-

Create calibration curves for both the deuterated and non-deuterated parent compounds and their metabolites.

-

Determine the concentration of the parent compound remaining at each time point for both the deuterated and non-deuterated reactions.

-

Plot the natural logarithm of the parent compound concentration versus time to determine the first-order rate constant (k) for each reaction.

-

Calculate the KIE as the ratio of the rate constants: KIE = k_protio / k_deutero.

-

Stability Testing of a Deuterated Compound by HPLC-UV

This protocol outlines a general procedure for assessing the stability of a deuterated drug substance under various stress conditions.

Objective: To evaluate the intrinsic stability of a deuterated drug and identify potential degradation products.

Materials:

-

Deuterated drug substance.

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂).

-

Photostability chamber.

-

Oven.

-

HPLC system with a UV detector.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of the deuterated drug in a suitable solvent.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a specified time.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the drug to elevated temperatures (e.g., 80°C) in an oven.

-

Photostability: Expose both solid and solution samples of the drug to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Develop a stability-indicating HPLC-UV method capable of separating the parent drug from all potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.

-

Inject the stressed samples and a control (unstressed) sample onto the HPLC system.

-

-

Data Analysis:

-

Identify and quantify the degradation products by comparing the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation of the parent drug under each stress condition.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Mandatory Visualization: Metabolic Pathway of Deutetrabenazine

The following diagram illustrates the metabolic pathway of deutetrabenazine, the first deuterated drug to receive FDA approval. Deuteration of the methoxy groups slows down their metabolism by CYP2D6, leading to a longer half-life of the active metabolites.

Waste Disposal

Currently, there are no specific federal regulations for the disposal of non-radioactive deuterated compounds that differ from the disposal of their non-deuterated counterparts. Therefore, waste containing deuterated compounds should be handled and disposed of following standard laboratory chemical waste procedures.

Key Principles for Deuterated Waste Disposal:

-

Segregation: Do not mix deuterated waste with non-hazardous waste. Segregate it as you would with any other chemical waste, based on its chemical properties (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic solutions).

-

Labeling: Clearly label all waste containers with their contents, including the fact that they contain deuterated compounds. This provides crucial information for waste management personnel.

-

Containerization: Use appropriate, compatible, and properly sealed containers for waste collection.

-

Institutional Guidelines: Follow your institution's specific hazardous waste disposal guidelines. The environmental health and safety (EHS) office at your institution will provide detailed procedures for the collection and disposal of chemical waste.

-

Minimization: Employ waste minimization practices, such as ordering only the required amounts of deuterated compounds and using smaller-scale experimental setups whenever possible.

Conclusion

Deuterated compounds offer significant advantages in modern drug discovery and development. A thorough understanding of their unique properties and the implementation of appropriate safety and handling procedures are paramount to ensuring a safe research environment and the integrity of experimental results. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely harness the power of deuterium chemistry to advance scientific knowledge and develop improved therapeutics. Always consult the specific Safety Data Sheet for each compound and follow your institution's established safety and waste disposal protocols.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. austedohcp.com [austedohcp.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Trimethyl-D9-Acetic Acid: Properties and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of Trimethyl-D9-Acetic Acid, a deuterated isotopologue of Trimethylacetic Acid (also known as pivalic acid). It details its molecular formula and weight in comparison to its non-deuterated counterpart and presents a detailed experimental protocol for its application as an internal standard in quantitative mass spectrometry, a critical role in modern drug development and metabolic research.

Core Physicochemical Properties

Stable isotope-labeled compounds are essential tools in analytical chemistry, offering a high degree of accuracy for quantification in complex matrices. Trimethyl-D9-Acetic Acid is chemically identical to Trimethylacetic Acid, with the primary distinction being the replacement of nine hydrogen atoms with deuterium. This mass shift is fundamental to its utility as an internal standard, allowing for its differentiation from the endogenous analyte by a mass spectrometer.

The table below summarizes the key quantitative data for both compounds.

| Property | Trimethyl-D9-Acetic Acid | Trimethylacetic Acid |

| Molecular Formula | C₅HD₉O₂[1][2] | C₅H₁₀O₂[3][4][5][6] |

| Molecular Weight | 111.19 g/mol [1][2][7] | 102.13 g/mol [3][4][5] |

| CAS Number | 42983-07-3 | 75-98-9[4][5][6][8] |

| IUPAC Name | 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid[7] | 2,2-dimethylpropanoic acid |

Experimental Protocol: Quantification of Trimethylacetic Acid in Human Plasma using LC-MS/MS with Trimethyl-D9-Acetic Acid as an Internal Standard

The following protocol provides a detailed methodology for the quantification of Trimethylacetic Acid in a biological matrix, leveraging the precision of a stable isotope-labeled internal standard.

1. Objective: To accurately quantify the concentration of Trimethylacetic Acid (Pivalic Acid) in human plasma samples.

2. Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to separate and detect Trimethylacetic Acid and the internal standard, Trimethyl-D9-Acetic Acid. The internal standard is added at a known concentration to all samples, calibrators, and quality controls. By comparing the peak area ratio of the analyte to the internal standard, variations due to sample preparation and instrument response can be normalized, leading to precise and accurate quantification.

3. Materials and Reagents:

- Trimethylacetic Acid (Pivalic Acid), analytical standard grade

- Trimethyl-D9-Acetic Acid, ≥98% isotopic purity

- Acetonitrile, LC-MS grade

- Methanol, LC-MS grade

- Formic acid, LC-MS grade

- Water, deionized, 18 MΩ·cm or higher

- Human plasma, blank (screened for absence of Trimethylacetic Acid)

- Protein precipitation solvent: Acetonitrile with 0.1% formic acid

4. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

- Analytical column suitable for polar compounds (e.g., C18, 2.1 x 50 mm, 1.8 µm)

5. Preparation of Stock and Working Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylacetic Acid in methanol.

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethyl-D9-Acetic Acid in methanol.

- Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare calibration standards.

- Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.

6. Preparation of Calibration Curve and Quality Control Samples:

- Calibration Standards: Spike blank human plasma with the analyte working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

- Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.

7. Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube. b. Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly. c. Add 200 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid). d. Vortex vigorously for 1 minute to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to an HPLC vial for analysis.

8. LC-MS/MS Analysis:

- LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- MS/MS Conditions (Negative Ion Mode):

- Ionization: ESI Negative

- Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions (example):

- Trimethylacetic Acid: Q1: 101.1 m/z → Q3: 57.1 m/z

- Trimethyl-D9-Acetic Acid: Q1: 110.1 m/z → Q3: 63.1 m/z

- Optimize collision energy and other source parameters for maximum signal intensity.

9. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio (Analyte Area / Internal Standard Area).

- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

- Determine the concentration of the analyte in the unknown samples and QCs by interpolation from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol for quantitative analysis using an internal standard.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Pivalic acid (75-98-9) MS spectrum [chemicalbook.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. massbank.eu [massbank.eu]

- 6. cerilliant.com [cerilliant.com]

- 7. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

The Principle and Practice of Using Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly in complex matrices such as those encountered in bioanalysis and drug development, achieving high accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering significant advantages over their non-labeled counterparts or structural analogs. This technical guide delves into the core principles of using deuterated internal standards in mass spectrometry, providing practical guidance on their selection, application, and the interpretation of results.

The Fundamental Principle: Mitigating Variability

The core principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By introducing a known amount of the deuterated standard into the sample at the earliest stage of sample preparation, it experiences the same procedural variations as the target analyte. These variations can include sample loss during extraction, inconsistencies in derivatization, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1]

Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of quantification.[1]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages in quantitative mass spectrometry:

-

Compensation for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of the analyte, leading to ion suppression or enhancement.[2][3] Since the deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for effective normalization.[2][3]

-

Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution can introduce significant errors. A deuterated internal standard, added at the beginning of the workflow, accurately reflects these losses.

-

Improved Precision and Accuracy: By correcting for various sources of error, deuterated internal standards lead to lower coefficients of variation (CV%) and improved accuracy of the quantitative results.[2][4][5]

-

Enhanced Method Robustness: The use of deuterated standards makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches and laboratories.

Key Considerations for Selecting and Using Deuterated Internal Standards

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize the contribution of the unlabeled analyte.

-

Chemical Purity: The standard must be free from impurities that could interfere with the analysis.

-

Position of Deuteration: The deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process. Exchange can lead to a loss of the mass difference between the analyte and the standard.

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.

-

Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects. However, a slight chromatographic shift, known as the "isotope effect," can sometimes occur.

Quantitative Data Presentation

The impact of using a deuterated internal standard on assay performance is evident in the improved precision and accuracy of the results. The following tables summarize quantitative data from studies on the analysis of immunosuppressant drugs, comparing deuterated internal standards with structural analogs.

Table 1: Comparison of Inter-patient Assay Imprecision for Sirolimus Analysis

| Internal Standard Type | Analyte | Coefficient of Variation (CV%) Range |

| Deuterated (Sirolimus-d3) | Sirolimus | 2.7% - 5.7% |

| Structural Analog (Desmethoxyrapamycin) | Sirolimus | 7.6% - 9.7% |

This data demonstrates the superior precision achieved with a deuterated internal standard compared to a structural analog in reducing inter-patient variability.[2][5]

Table 2: Method Validation Data for Immunosuppressant Drugs using Deuterated Internal Standards

| Analyte | Linear Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

This table showcases the excellent performance of a validated LC-MS/MS method using deuterated internal standards for the simultaneous quantification of multiple immunosuppressants.[4][6]

Table 3: Comparison of Accuracy for Immunosuppressant Analysis with Different Internal Standards

| Analyte | Internal Standard Type | Median Accuracy (%) |

| Cyclosporine A | Isotopically Labeled (CsA-D12) | -2.1% |

| Structural Analog (CsD) | -2.0% | |

| Everolimus | Isotopically Labeled (EVE-D4) | 9.1% |

| Structural Analog (Desmethoxy-rapamycin) | 9.8% | |

| Sirolimus | Isotopically Labeled (SIR-13C,D3) | 12.2% |

| Structural Analog (Desmethoxy-rapamycin) | 11.4% | |

| Tacrolimus | Isotopically Labeled (TAC-13C,D2) | -1.2% |

| Structural Analog (Ascomycin) | 0.2% |

This data indicates that while isotopically labeled internal standards are generally preferred, well-chosen structural analogs can also provide acceptable accuracy in some cases, although the potential for differential matrix effects remains a concern.[7]

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation of deuterated internal standards. Below is a representative protocol for the quantitative analysis of an immunosuppressant drug, such as tacrolimus, in whole blood.

Materials and Reagents

-

Analytes and Internal Standards: Tacrolimus and Tacrolimus-D2 (or another appropriate deuterated analog).

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, ammonium acetate, zinc sulfate.

-

Biological Matrix: Drug-free whole blood for calibration standards and quality controls.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of tacrolimus and tacrolimus-D2 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate working solutions of tacrolimus and a working solution of tacrolimus-D2 by diluting the stock solutions with methanol/water (50:50, v/v).

-

Calibration Standards (CS): Spike drug-free whole blood with the tacrolimus working solutions to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Quality Control (QC) Samples: Prepare QC samples in drug-free whole blood at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)

-

To 50 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the tacrolimus-D2 working internal standard solution.

-

Vortex briefly to mix.

-

Add 100 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) and mobile phase B (e.g., methanol with 0.1% formic acid and 2 mM ammonium acetate).

-

Flow Rate: A typical flow rate for analytical LC.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both tacrolimus and tacrolimus-D2.

-

Data Analysis

-

Integrate the peak areas for both the analyte (tacrolimus) and the internal standard (tacrolimus-D2).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of tacrolimus in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards.

Caption: Core principle of using a deuterated internal standard for accurate quantification.

Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.

Caption: Logical relationship between analytical challenges and the benefits of using a deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly for applications demanding the highest levels of accuracy, precision, and robustness. By closely mimicking the behavior of the target analyte, they effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response. While careful selection and validation are essential, the benefits of employing deuterated internal standards in terms of data quality and reliability are undeniable, making them a critical component of bioanalytical and drug development workflows.

References

- 1. lcms.cz [lcms.cz]

- 2. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fragmentation Patterns of Trimethyl-D9-Acetic Acid in MS/MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected fragmentation patterns of Trimethyl-D9-Acetic Acid (also known as Pivalic acid-d9) in tandem mass spectrometry (MS/MS). Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this guide leverages established fragmentation mechanisms of its non-deuterated analog, pivalic acid, and general principles of mass spectrometry to predict its behavior under collision-induced dissociation (CID).

Introduction

Trimethyl-D9-Acetic Acid is a deuterated form of pivalic acid, a short-chain carboxylic acid. Isotopic labeling is a powerful technique in mass spectrometry-based research, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis, due to its chemical similarity to the unlabeled compound and its distinct mass shift. Understanding the fragmentation patterns of such labeled compounds is crucial for accurate identification, quantification, and structural elucidation in complex biological matrices.

Predicted Fragmentation Profile

The primary fragmentation of Trimethyl-D9-Acetic Acid in MS/MS is anticipated to be dominated by the formation of a stable deuterated tert-butyl cation. This prediction is based on the well-documented fragmentation of pivalic acid, where the cleavage of the bond between the carbonyl carbon and the quaternary carbon of the tert-butyl group is the most favorable pathway due to the high stability of the resulting tert-butyl carbocation.

Precursor and Product Ions